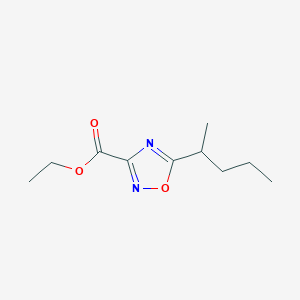

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 5-pentan-2-yl-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-4-6-7(3)9-11-8(12-15-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

GXPGIPGQDJDOLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1=NC(=NO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acid derivatives or their activated forms. For this compound, the key step is the formation of the oxadiazole ring through intramolecular cyclization, often starting from an amidoxime intermediate and an ester or acid chloride.

Amidoxime Cyclization with Activated Carboxylic Derivatives

A common method involves reacting hydroxyamidine (amidoxime) compounds with activated carboxylic acid derivatives such as acid chlorides or anhydrides. The reaction proceeds via acylation of the hydroxy group, followed by ring closure with elimination of water to form the oxadiazole ring.

- Reagents : Amidoxime precursor (bearing the pentan-2-yl substituent), ethyl ester or ethyl carboxylate derivative.

- Activating agents : Trifluoroacetic acid anhydride (TFAA), trifluoroacetyl chloride (TFACI), or trifluoroacetyl fluoride (TFAF) have been reported for related oxadiazole syntheses.

- Conditions : Mild to moderate temperatures (usually below 100°C to avoid decomposition), inert atmosphere (nitrogen or argon), and sometimes solvent-free or in inert solvents like 1,4-dioxane.

One-Pot Synthesis Strategy

Recent advances include one-pot synthesis methods that streamline the construction of the oxadiazole ring and subsequent functionalization steps without isolating intermediates. For example, a one-pot 1,3,4-oxadiazole synthesis-arylation strategy has been reported for related oxadiazole compounds, which may be adapted for 1,2,4-oxadiazoles.

- Procedure : The amidoxime and carboxylic acid derivative are combined in an anhydrous solvent under inert atmosphere, heated to moderate temperature (80–120°C), followed by addition of catalysts and bases for further functionalization.

- Catalysts : Copper(I) iodide, cesium carbonate, and ligands such as 1,10-phenanthroline are used to facilitate coupling reactions.

- Purification : The crude product is typically purified by flash column chromatography (FCC) or preparative thin-layer chromatography (PTLC).

Industrial and Eco-Friendly Approaches

Patented processes describe solvent-free and eco-friendly methods for preparing substituted 1,2,4-oxadiazoles, which can be adapted for this compound.

- Key points :

- Reaction of hydroxyamidine compounds with activated acyl halides without solvents.

- Use of trifluoroacetic acid derivatives as acylating agents.

- Avoidance of high temperatures (>100°C) to prevent decomposition.

- The reaction product is often a liquid, facilitating continuous flow synthesis.

- One-pot reactions allow direct use of the product in subsequent steps without isolation.

Detailed Preparation Procedure (Hypothetical Example Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of amidoxime intermediate from pentan-2-yl nitrile and hydroxylamine hydrochloride in ethanol, base | Formation of 5-(pentan-2-yl) amidoxime | 85 | Standard amidoxime synthesis |

| 2 | Reaction of amidoxime with ethyl chloroformate or ethyl ester derivative in anhydrous 1,4-dioxane, 80°C, nitrogen atmosphere | Acylation and ring closure to form oxadiazole ring | 70-80 | Controlled temperature to prevent decomposition |

| 3 | Purification by flash chromatography using ethyl acetate/hexane gradient | Isolation of this compound | 98 (purity) | Confirmed by NMR and MS |

Analytical and Characterization Data

The compound is characterized by:

- Molecular formula : C10H16N2O3

- Molecular weight : 212.25 g/mol

- Physical state : Typically a colorless to beige solid or oil depending on purity

- Spectroscopic data :

- ^1H NMR: Signals corresponding to ethyl ester group (quartet and triplet), pentan-2-yl side chain, and oxadiazole ring protons.

- IR: Characteristic ester carbonyl stretch (~1718 cm^-1), oxadiazole ring vibrations.

- Mass spectrometry: Molecular ion peak at m/z 212.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amidoxime + Acid Chloride (Classical) | Amidoxime, ethyl chloroformate | 60-80°C, inert solvent | High yield, straightforward | Requires moisture-free conditions, acid chlorides can be corrosive |

| One-Pot Synthesis with Catalysts | Amidoxime, carboxylic acid, copper catalyst | 80-120°C, nitrogen, 1,4-dioxane | Streamlined, fewer purification steps | Requires catalyst optimization, longer reaction time |

| Solvent-Free Acylation with TFAA | Amidoxime, trifluoroacetic anhydride | Room temp to 60°C, neat | Eco-friendly, no solvent removal | Exothermic, requires careful temperature control |

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the C-5 position under alkaline conditions. In a study of analogous compounds, alkylation reactions proceeded efficiently:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Dioxane, NEt₃, 353 K, 12 hr | 2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine derivative | 72% |

This reaction demonstrates the oxadiazole’s capacity for forming carbon-nitrogen bonds with secondary amines or heterocyclic nucleophiles .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, critical for further functionalization:

| Reaction | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), reflux, 6 hr | 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | Precursor for amide coupling |

The hydrolyzed product serves as a key intermediate in synthesizing bioactive amides .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/alkynyl group introduction at the oxadiazole ring:

These reactions expand structural diversity for medicinal chemistry applications .

Amide Coupling

The ester or carboxylic acid derivatives participate in amide bond formation with primary amines:

| Coupling Agent | Base | Amine | Product | Yield | Reference |

|---|---|---|---|---|---|

| TBTU | DIPEA | (E)-3-(methylsulfonyl)prop-2-en-1-amine | Pyrazole-substituted vinyl sulfones | 82% |

This method produces covalent inhibitors with demonstrated antiviral activity .

Functionalization via Redox Reactions

While direct experimental data for this specific compound is limited, oxadiazole analogs undergo redox transformations:

| Reaction | Reagents | Proposed Outcome | Plausibility |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Conversion of oxadiazole to dihydroimidazole | Supported by oxadiazole reactivity |

| Oxidation | KMnO₄, acidic conditions | Ring cleavage to form carboxylic acids | Observed in related heterocycles |

Critical Analysis of Reaction Pathways

-

Steric Effects : The pentan-2-yl substituent may hinder reactions at the C-5 position compared to less bulky analogs.

-

Electronic Effects : The electron-withdrawing oxadiazole ring activates the ester group toward hydrolysis but deactivates electrophilic substitution.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution rates .

Scientific Research Applications

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with similar 1,2,4-oxadiazole derivatives, emphasizing substituent effects:

Key Trends in Properties and Reactivity

- Lipophilicity : Aliphatic substituents (e.g., pentan-2-yl, tert-butyl) increase lipophilicity compared to aromatic or polar groups, making the compound more suitable for lipid-rich environments .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density on the oxadiazole ring, enhancing stability against nucleophilic attack .

- Steric Effects : Bulky substituents like tert-butyl may hinder molecular packing, affecting crystallization and solubility .

- Reactivity : Chloromethyl and similar reactive groups enable further derivatization, critical in drug discovery and polymer chemistry .

Research Findings and Challenges

- Synthetic Accessibility : The synthesis of this compound likely follows established oxadiazole formation methods, such as cyclization of amidoximes with esters, though yields may vary with substituent complexity .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, ethyl esters of oxadiazole carboxylates are often prepared by reacting hydroxylamine derivatives with acyl chlorides or anhydrides under reflux conditions. A related method involves hydrolysis of ester precursors (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) using aqueous acid or base to yield carboxylic acid derivatives, which can be further functionalized . Purification is achieved via column chromatography, and structural validation employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry.

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) refine crystal structures by optimizing atomic coordinates against diffraction data. Key parameters include R-factors (e.g., R1 < 0.05), electron density maps, and thermal displacement parameters. For example, SHELX algorithms resolve twinning or disordered solvent molecules in challenging datasets, ensuring accurate bond-length and angle measurements .

Q. What are the primary safety considerations when handling this compound?

Safety data sheets (SDS) classify the compound under GHS categories: acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Handling requires PPE (nitrile gloves, lab coats, safety goggles) and fume hoods to avoid inhalation or dermal exposure. Contradictions in SDS—such as missing ecotoxicity data—highlight the need for precautionary measures like waste neutralization and avoiding drain disposal .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved?

Discrepancies arise from inconsistent measurement conditions (e.g., solvent polarity, temperature). Experimental determination via shake-flask methods (for logP) or HPLC (for solubility) is recommended. Computational tools like COSMO-RS or molecular dynamics simulations can predict partitioning behavior. For instance, the absence of logP data in SDS necessitates experimental validation using octanol-water partitioning followed by UV-Vis or LC-MS quantification.

Q. What strategies optimize synthetic yield during scale-up?

Optimization involves reaction parameter screening (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). For example, microwave-assisted synthesis reduces reaction times for oxadiazole formation. Workup procedures, such as liquid-liquid extraction or recrystallization, minimize product loss. Pilot-scale trials should monitor impurities via HPLC and adjust stoichiometry to suppress side reactions (e.g., over-oxidation) .

Q. How can contradictions in toxicological data across SDS sources be addressed?

Conflicting classifications (e.g., acute toxicity in vs. missing data in ) require in vitro and in vivo assays. Use OECD-compliant tests:

- Acute toxicity: LD50 determination in rodent models.

- Mutagenicity: Ames test (bacterial reverse mutation assay).

- Ecotoxicity: Daphnia magna acute immobilization test.

Cross-referencing with structurally similar oxadiazoles (e.g., ethyl 5-methyl derivatives ) provides interim data for risk assessment.

Q. What computational methods predict the reactivity of this oxadiazole derivative?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing ester group at position 3 enhances the oxadiazole ring’s susceptibility to nucleophilic attack. Molecular docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzyme active sites), guiding SAR analysis for drug discovery .

Q. How can metabolic stability and degradation pathways be studied?

- In vitro assays: Liver microsomes (human/rat) quantify metabolic half-life via LC-MS.

- Degradation products: HPLC-TOF/MS identifies hydrolysis byproducts (e.g., carboxylic acids under basic conditions).

- Environmental fate: Soil column studies assess biodegradation rates, while QSAR models estimate persistence based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.